

Advanced Synthesis Guide: 4-Chloro-5-Cyclopropyl-1H-Pyrazole

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Compound of Interest

Compound Name: 4-chloro-5-cyclopropyl-1H-pyrazole

CAS No.: 1248516-15-5

Cat. No.: B1419617

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Executive Summary

The moiety **4-chloro-5-cyclopropyl-1H-pyrazole** (CAS: 1248516-15-5) represents a critical pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor landscape (e.g., FGFR, VEGFR inhibitors). The unique combination of the lipophilic, sterically defined cyclopropyl group and the electron-withdrawing chlorine atom at the C4 position modulates both the metabolic stability and the binding affinity of the pyrazole core.

This guide details the "Gold Standard" synthetic pathway, prioritizing regioselectivity, scalability, and operational safety. Unlike generic preparations, this protocol addresses the specific challenges of handling the cyclopropyl ring (avoiding ring opening) and ensuring exclusive C4-chlorination without over-halogenation.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule into readily available precursors. The strategy relies on constructing the pyrazole core first, followed by late-stage functionalization (chlorination).

Strategic Logic:

- **C4-Cl Bond Disconnection:** The C4 position of the pyrazole ring is highly nucleophilic. Therefore, an electrophilic aromatic substitution (EAS) using a chlorinating agent (NCS) is the most logical final step.
- **Heterocycle Formation:** The pyrazole ring is best assembled via the condensation of hydrazine with a 1,3-electrophilic species.
- **Precursor Selection:** The 1,3-electrophilic precursor is generated from Cyclopropyl Methyl Ketone, a cheap commodity chemical, via reaction with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).



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Figure 1: Retrosynthetic disconnection strategy isolating the stable 3-cyclopropyl-1H-pyrazole intermediate.[1][2]

Primary Synthesis Pathway

This pathway consists of three distinct chemical transformations. Each step is designed to be self-validating via simple analytical checks (TLC/NMR) before proceeding.

Step 1: Enaminone Formation

The reaction of cyclopropyl methyl ketone with DMF-DMA forms the enaminone intermediate. This step installs the necessary carbons for the pyrazole ring and activates the system for hydrazine attack.

- **Reagents:** Cyclopropyl methyl ketone (1.0 eq), DMF-DMA (1.2–1.5 eq).
- **Solvent:** Neat (solvent-free) or Toluene.
- **Conditions:** Reflux (100–110 °C) for 12–16 hours.

Mechanism: The methyl group of the ketone is deprotonated (facilitated by the basicity of the aminal) and attacks the electrophilic carbon of the acetal. Elimination of methanol drives the equilibrium forward, resulting in the conjugated enaminone.

Step 2: Pyrazole Ring Closure

The enaminone is treated with hydrazine hydrate. This is a classic heterocyclization where the hydrazine nitrogen attacks the

-carbon of the enaminone, followed by intramolecular condensation.

- Reagents: Enaminone (from Step 1), Hydrazine Hydrate (1.2 eq).
- Solvent: Ethanol or Methanol.[3]
- Conditions: Reflux for 2–4 hours.

Critical Insight: The cyclopropyl ring is stable under these conditions. However, acidic conditions should be avoided to prevent acid-catalyzed ring opening of the cyclopropane.

Step 3: Regioselective Chlorination

The final step installs the chlorine atom at the C4 position. N-Chlorosuccinimide (NCS) is preferred over chlorine gas for stoichiometric control and ease of handling.

- Reagents: 3-Cyclopropyl-1H-pyrazole (1.0 eq), NCS (1.05 eq).
- Solvent: DMF or Acetonitrile (ACN).
- Conditions: 0 °C to Room Temperature (RT).

Mechanism: The pyrazole ring, rich in electron density, undergoes Electrophilic Aromatic Substitution (EAS). The C4 position is the most nucleophilic site, ensuring high regioselectivity.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Cyclopropyl-1H-pyrazole

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

- Addition: Charge the flask with Cyclopropyl methyl ketone (10.0 g, 119 mmol) and DMF-DMA (21.2 g, 178 mmol).
- Reaction: Heat the neat mixture to 110 °C (oil bath) for 14 hours.
 - Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The ketone spot should disappear, replaced by a more polar, UV-active enaminone spot.
- Concentration: Remove excess DMF-DMA and Methanol under reduced pressure (rotary evaporator). The residue is usually a viscous orange/red oil.
- Cyclization: Dissolve the crude enaminone in Ethanol (100 mL). Add Hydrazine Hydrate (80% aq., 7.5 mL, ~120 mmol) dropwise.
 - Caution: Exothermic reaction.
- Reflux: Heat to reflux for 3 hours.
- Workup: Cool to RT. Concentrate the solvent.[4] Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
- Purification: If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography.
 - Yield: Typically 85–95%.

Protocol B: Chlorination to 4-Chloro-5-cyclopropyl-1H-pyrazole

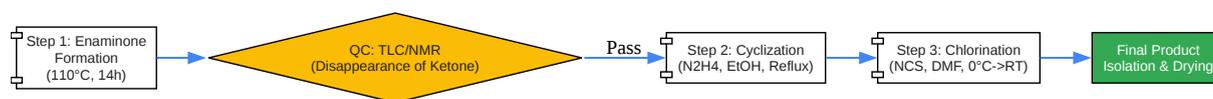
- Setup: Equip a 100 mL flask with a stir bar.
- Dissolution: Dissolve 3-Cyclopropyl-1H-pyrazole (5.0 g, 46 mmol) in DMF (25 mL).
- Cooling: Cool the solution to 0 °C using an ice bath.
- Chlorination: Add N-Chlorosuccinimide (NCS) (6.45 g, 48 mmol) portion-wise over 15 minutes.

- Reasoning: Portion-wise addition prevents a thermal runaway and minimizes over-chlorination side products.
- Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.
 - Checkpoint: TLC should show conversion to a slightly less polar product.
- Workup: Pour the reaction mixture into ice-water (150 mL). The product often precipitates as a solid.
 - If solid: Filter, wash with water, and dry.
 - If oil: Extract with EtOAc, wash extensively with water (to remove DMF) and brine.
- Purification: Recrystallization from Ethanol/Water or column chromatography (0-30% EtOAc in Hexane).
 - Yield: Typically 75–85%.

Process Data & Specifications

Parameter	Specification / Value	Notes
Appearance	White to off-white solid	
Purity (HPLC)	> 98.0%	Required for pharma applications
¹ H NMR (DMSO-d ₆)	δ 12.8 (br s, 1H, NH), 0.7-0.9 (m, 4H), 1.8 (m, 1H)	Pyrazole-H at C4 is absent (replaced by Cl)
Mass Spec (ESI)	[M+H] ⁺ = 143.0 / 145.0	Characteristic 3:1 Cl isotope pattern
Melting Point	120–125 °C (approx)	Varies slightly with crystal form

Visualization of Reaction Workflow



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Figure 2: Operational workflow highlighting critical Quality Control (QC) checkpoints.

Critical Process Parameters (CPP) & Safety

Safety Considerations

- Hydrazine Hydrate: Highly toxic and potential carcinogen. Handle in a fume hood with double gloves. Quench waste streams with bleach (sodium hypochlorite) before disposal.
- NCS (N-Chlorosuccinimide): Irritant. Exothermic reaction with pyrazoles. Ensure cooling during addition to prevent thermal runaway.

Troubleshooting

- Issue: Ring Opening.
 - Cause: Presence of strong acids during the cyclization or workup.
 - Solution: Maintain neutral or slightly basic pH during hydrazine reaction.
- Issue: Over-chlorination (Dichlorination).
 - Cause: Excess NCS or high temperatures.
 - Solution: Strictly control stoichiometry (1.05 eq max) and keep temperature < 30 °C.
- Issue: Tautomer Confusion.
 - Note: 3-cyclopropyl-1H-pyrazole and 5-cyclopropyl-1H-pyrazole are tautomers. In solution, they exist in equilibrium. The chlorination at C4 is chemically equivalent for both tautomers in the unsubstituted parent ring.

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